molecular formula C22H27N3O2 B2848930 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320377-59-9

6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2848930
CAS RN: 2320377-59-9
M. Wt: 365.477
InChI Key: AQQNSBQZSZETGK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential use in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using this compound in lab experiments is its potential to be developed into a drug for the treatment of various diseases. However, its limited solubility in water and low bioavailability may pose challenges in its development.

Future Directions

Future research on this compound could focus on improving its solubility and bioavailability, as well as identifying its precise mechanism of action. It could also be studied for its potential use in combination therapies with other drugs. Additionally, further studies could investigate its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound with potential use in the development of novel drugs for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for further research. However, its limited solubility and bioavailability may pose challenges in its development. Future research could focus on improving its properties and identifying its precise mechanism of action.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the reaction of 2-chloro-3-cyanopyridine with cyclopropylamine, followed by the reaction with 4-piperidinone and 2-phenylbutyric acid. The final product is obtained after purification and isolation.

Scientific Research Applications

This compound has been studied for its potential use in the development of drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.

properties

IUPAC Name

6-cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-2-19(16-6-4-3-5-7-16)22(27)24-14-12-18(13-15-24)25-21(26)11-10-20(23-25)17-8-9-17/h3-7,10-11,17-19H,2,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQNSBQZSZETGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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